molecular formula C15H22ClN3O3S B3644767 3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA

3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA

Cat. No.: B3644767
M. Wt: 359.9 g/mol
InChI Key: XEAOKTIJMCAWLP-UHFFFAOYSA-N
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Description

3-(4-Chloro-2,5-dimethoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiourea group, a morpholine ring, and a chlorinated dimethoxyphenyl moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-2,5-dimethoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-(morpholin-4-yl)ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2,5-dimethoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to yield corresponding amines or other reduced forms.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while substitution reactions can produce a variety of substituted thiourea compounds.

Scientific Research Applications

3-(4-Chloro-2,5-dimethoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chloro-2,5-dimethoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes or receptors, potentially inhibiting their activity. The morpholine ring and chlorinated dimethoxyphenyl moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-2,5-dimethoxyphenyl)thiourea
  • 1-(2-(Morpholin-4-yl)ethyl)thiourea
  • 4-Chloro-2,5-dimethoxyaniline

Uniqueness

Compared to similar compounds, 3-(4-chloro-2,5-dimethoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea is unique due to the presence of both the morpholine ring and the chlorinated dimethoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3S/c1-20-13-10-12(14(21-2)9-11(13)16)18-15(23)17-3-4-19-5-7-22-8-6-19/h9-10H,3-8H2,1-2H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAOKTIJMCAWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)NCCN2CCOCC2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA
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3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA
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3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA
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3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA
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3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA
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3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA

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